molecular formula C22H28N2O5S B2585189 N-(3-methoxybenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 941911-33-7

N-(3-methoxybenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No. B2585189
CAS RN: 941911-33-7
M. Wt: 432.54
InChI Key: HLHIIXVJXRXVSW-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately degrees Celsius.

Scientific Research Applications

Enzyme Inhibitory Activities

Research has demonstrated the synthesis of triazole analogues, including derivatives related to the chemical structure , showing potential as enzyme inhibitors. These compounds were synthesized through both conventional and microwave-assisted protocols and evaluated for their inhibition potential against enzymes such as bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). Compound 8g, for instance, showed promising activity against these enzymes, indicating the potential application of related structures in developing enzyme inhibitors (Virk et al., 2018).

Synthetic Chemistry

In synthetic chemistry, new reagents have been reported for the synthesis of N-alkylacetamides and carbamates. The acetamide moiety, a general functional group in many natural and pharmaceutical products, can be synthesized using refined versions of benzyl N-acetylcarbamate potassium salt. These new reagents facilitate the production of substituted products in good yields, underscoring the utility of related chemical structures in synthetic applications (Sakai et al., 2022).

Antimicrobial Studies

Further research into pyridine derivatives, including structures akin to N-(3-methoxybenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide, has shown considerable antibacterial activity. The synthesis of these derivatives and their evaluation for antimicrobial properties highlight the potential of such compounds in addressing bacterial infections (Patel & Agravat, 2009).

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-28-19-9-11-21(12-10-19)30(26,27)24-13-4-3-7-18(24)15-22(25)23-16-17-6-5-8-20(14-17)29-2/h5-6,8-12,14,18H,3-4,7,13,15-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHIIXVJXRXVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxybenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

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